molecular formula C6H14ClNO3 B3154510 (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride CAS No. 77841-56-6

(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride

Cat. No.: B3154510
CAS No.: 77841-56-6
M. Wt: 183.63 g/mol
InChI Key: BLTXEPQZAMUGID-VKYWDCQCSA-N
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Description

(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is a stereochemically defined cyclopentane derivative with significant applications in medicinal chemistry. Its molecular formula is C₆H₁₃NO₃·HCl (MW: 183.63 g/mol), and it is characterized by four stereocenters, rendering it a chiral molecule of high specificity . The compound is identified by CAS 220497-88-1 and is often utilized as a key intermediate in synthesizing enzyme inhibitors, such as bisubstrate inhibitors targeting nicotinamide N-methyltransferase (NNMT) .

Properties

IUPAC Name

(1S,2R,3S,5S)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXEPQZAMUGID-VKYWDCQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N)O)O)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1N)O)O)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-88-1
Record name 220497-88-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of amino and hydroxymethyl groups through selective functionalization reactions.

    Chiral Resolution: Use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at each stereocenter.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis procedures while ensuring the maintenance of stereochemical integrity.

    Purification: Use of crystallization, chromatography, or other purification techniques to obtain the pure hydrochloride salt.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups and stereocenters.

Medicine

In medicinal chemistry, it serves as a precursor for the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, it can be used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new drugs and materials.

Mechanism of Action

The mechanism of action of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value Reference
Molecular Formula C₆H₁₃NO₃·HCl
Molecular Weight 183.63 g/mol
Stereochemistry (1S,2R,3S,5S)
CAS Number 220497-88-1
SMILES C1C(C(C(C1N)O)O)CO.Cl

Stereoisomers: (1R,2S,3R,5R)-Enantiomer

The enantiomer (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride (CAS 79200-57-0) shares identical molecular weight and formula but differs in stereochemistry, leading to distinct biological interactions. This isomer is frequently employed in fragment-based drug discovery for synthesizing quinazoline derivatives .

Comparative Data:
Property (1S,2R,3S,5S) Isomer (1R,2S,3R,5R) Isomer
CAS Number 220497-88-1 79200-57-0
Stereochemistry 1S,2R,3S,5S 1R,2S,3R,5R
Key Applications NNMT inhibitor synthesis Quinazoline derivatization
Biological Activity Enzyme inhibition Fragment-based screening

Key Insight : Stereochemical differences critically influence target selectivity. For example, the (1S,2R,3S,5S) isomer is tailored for NNMT inhibition, whereas the (1R,2S,3R,5R) isomer facilitates coupling with chloroquinazolines to yield anticancer candidates .

Structural Analogues with Modified Functional Groups

(1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol

This analogue replaces one hydroxyl group with an additional amino moiety.

Quinazoline and Imidazo Derivatives
  • (1S,2R,3R,5R)-3-(Hydroxymethyl)-5-(quinazolin-4-ylamino)cyclopentane-1,2-diol: Derived from the (1R,2S,3R,5R) isomer via nucleophilic substitution, this compound shows antiproliferative activity in cancer cell lines .
  • (1R,2S,3R,5S)-3-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol: A methyl-substituted analogue with applications in epigenetic regulation as a histone methyltransferase inhibitor .

Key Insight : Functional group modifications (e.g., quinazoline or imidazo additions) expand therapeutic scope but require precise stereochemical control to maintain efficacy.

Adamantane-Based Analogues

Compounds like (1R,3R,5R,7S)-5-amino-3,7-dimethyladamantane-1,2-diol (a memantine impurity) demonstrate structural rigidity compared to the flexible cyclopentane core of the target compound. Adamantane derivatives are typically used in neurodegenerative disease research but lack the hydroxylmethyl group critical for NNMT binding .

Target Compound in Inhibitor Design

The (1S,2R,3S,5S) isomer is pivotal in synthesizing II399, a bisubstrate inhibitor of NNMT with cell-penetrant properties. Its hydroxylmethyl group enables covalent coupling to SAM analogues, while the amino group facilitates reductive amination with pharmacophores .

Stereoisomers in Drug Discovery

The (1R,2S,3R,5R) isomer serves as a scaffold for 4-((((1R,2R,3S,4R)-4-(5-(Benzyloxy)quinazolin-4-ylamino)-2,3-dihydroxycyclopentyl)-methoxy)methyl)benzonitrile (29), a kinase inhibitor candidate. Microwave-assisted synthesis optimizes its yield (45%) .

Biological Activity

(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is a chiral compound with a complex structure that holds significant potential in various scientific and medical fields. Its unique stereochemistry and functional groups make it an interesting subject for research in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula: C6_6H14_14ClNO3_3
  • Molecular Weight: 183.63 g/mol
  • CAS Number: 77841-56-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds, which can modulate the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition or activation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Interaction

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies have indicated that high concentrations can lead to significant inhibition of enzyme secretion in specific assays .
  • Substrate Analogs : Its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on Enzyme Secretion : A study demonstrated that at concentrations around 50 µM, this compound inhibited the secretion of CPG2 by approximately 50%, suggesting potential applications in modulating bacterial virulence factors .
  • Metabolic Pathway Analysis : Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has explored the metabolic fate of related compounds and their interactions with cytochrome P450 enzymes, indicating that similar mechanisms might be applicable for this compound .

Applications in Medicinal Chemistry

Due to its biological activity, this compound is being investigated as a precursor for developing therapeutic agents targeting specific diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at conditions where enzyme dysregulation is a factor.

Comparative Analysis of Biological Activity

Property This compound
Enzyme Interaction Inhibits enzyme secretion (e.g., CPG2)
Mechanism Competitive inhibition via structural similarity
Potential Applications Drug development targeting metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
Reactant of Route 2
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride

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